molecular formula C18H22N6O3 B11333485 N,N,2-trimethyl-6-[4-(3-nitrobenzoyl)piperazin-1-yl]pyrimidin-4-amine

N,N,2-trimethyl-6-[4-(3-nitrobenzoyl)piperazin-1-yl]pyrimidin-4-amine

Cat. No.: B11333485
M. Wt: 370.4 g/mol
InChI Key: CBYQMDNDWQDOQG-UHFFFAOYSA-N
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Description

N,N,2-trimethyl-6-[4-(3-nitrobenzoyl)piperazin-1-yl]pyrimidin-4-amine is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur

Preparation Methods

The synthesis of N,N,2-trimethyl-6-[4-(3-nitrobenzoyl)piperazin-1-yl]pyrimidin-4-amine typically involves multi-step procedures. One common synthetic route includes the following steps:

    Formation of the pyrimidine ring: This can be achieved through the cyclization of appropriate precursors under controlled conditions.

    Introduction of the piperazine ring: The piperazine moiety is introduced via nucleophilic substitution reactions.

    Attachment of the nitrobenzoyl group: This step involves the acylation of the piperazine ring with 3-nitrobenzoyl chloride in the presence of a base such as triethylamine.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of automated synthesis equipment to streamline the process.

Chemical Reactions Analysis

N,N,2-trimethyl-6-[4-(3-nitrobenzoyl)piperazin-1-yl]pyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Reduction: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Common reagents and conditions used in these reactions include hydrogen gas, catalysts such as palladium on carbon, and bases like triethylamine. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

N,N,2-trimethyl-6-[4-(3-nitrobenzoyl)piperazin-1-yl]pyrimidin-4-amine has a wide range of scientific research applications, including:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a potential candidate for studying biological processes and interactions at the molecular level.

    Medicine: It may have potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.

    Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N,N,2-trimethyl-6-[4-(3-nitrobenzoyl)piperazin-1-yl]pyrimidin-4-amine involves its interaction with specific molecular targets and pathways. The nitrobenzoyl group may play a role in binding to target proteins or enzymes, while the piperazine and pyrimidine rings contribute to the compound’s overall stability and reactivity. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

N,N,2-trimethyl-6-[4-(3-nitrobenzoyl)piperazin-1-yl]pyrimidin-4-amine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C18H22N6O3

Molecular Weight

370.4 g/mol

IUPAC Name

[4-[6-(dimethylamino)-2-methylpyrimidin-4-yl]piperazin-1-yl]-(3-nitrophenyl)methanone

InChI

InChI=1S/C18H22N6O3/c1-13-19-16(21(2)3)12-17(20-13)22-7-9-23(10-8-22)18(25)14-5-4-6-15(11-14)24(26)27/h4-6,11-12H,7-10H2,1-3H3

InChI Key

CBYQMDNDWQDOQG-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CC(=N1)N(C)C)N2CCN(CC2)C(=O)C3=CC(=CC=C3)[N+](=O)[O-]

Origin of Product

United States

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